Cinnamonitrile

Description

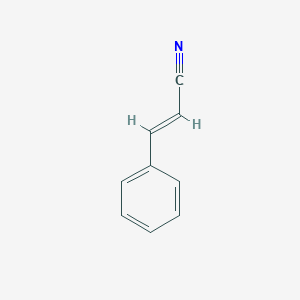

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044385 | |

| Record name | (2E)-3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-38-7, 4360-47-8 | |

| Record name | (2E)-3-Phenyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMONITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H475UV3WWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-Cinnamonitrile: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cinnamonitrile, also known as (E)-3-phenylprop-2-enenitrile, is an organic compound with the chemical formula C₉H₇N.[1][2] It is a colorless to pale yellow liquid characterized by a spicy, cinnamon-like aroma.[3][4][5] Structurally, it possesses a benzene ring conjugated with a propenenitrile moiety, which imparts specific chemical reactivity and physical properties.[5] While widely used as a fragrance agent in various consumer products, its potential as a precursor in organic synthesis and its biological activities are of increasing interest to the scientific community.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, spectroscopic data, and detailed experimental protocols for the synthesis of (E)-Cinnamonitrile.

Chemical Structure and Identification

(E)-Cinnamonitrile is the trans isomer of 3-phenylprop-2-enenitrile. The "(E)" designation in its IUPAC name signifies the stereochemistry at the carbon-carbon double bond, where the phenyl group and the nitrile group are on opposite sides.

Table 1: Chemical Identifiers for (E)-Cinnamonitrile

| Identifier | Value | Reference(s) |

| IUPAC Name | (E)-3-phenylprop-2-enenitrile | [1][6] |

| CAS Number | 1885-38-7 | [1][3][7][8] |

| Molecular Formula | C₉H₇N | [1][2][7] |

| Molecular Weight | 129.16 g/mol | [1][6][7][8] |

| SMILES | C1=CC=C(C=C1)/C=C/C#N | [1][6] |

| InChI | InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | [2][6][8] |

| InChIKey | ZWKNLRXFUTWSOY-QPJJXVBHSA-N | [1][2][8] |

Physicochemical Properties

(E)-Cinnamonitrile is a stable compound under normal conditions. It is practically insoluble in water but soluble in organic solvents like ethanol and ether.[4][5]

Table 2: Physicochemical Properties of (E)-Cinnamonitrile

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3][4][5] |

| Odor | Spicy, cinnamon-like | [1][4] |

| Melting Point | 18-22 °C (64-72 °F; 291-295 K) | [1][4][9] |

| Boiling Point | 254-255 °C (489-491 °F; 527-528 K) | [4][9] |

| Density | ~1.028 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | ~1.601 | [4] |

| Vapor Pressure | 0.023 mmHg at 25 °C | [3] |

| Flash Point | > 100 °C (> 212 °F) | [3][4] |

| Water Solubility | Insoluble | [4] |

| log P | 1.96 | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of (E)-Cinnamonitrile. Below are the characteristic spectral data.

Table 3: Spectroscopic Data for (E)-Cinnamonitrile

| Technique | Peak Assignments | Reference(s) |

| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 7.36-7.27 (m, 5H, Ar-H), 7.17 (d, J=16.5 Hz, 1H, Ar-CH=), 5.81 (d, J=16.5 Hz, 1H, =CH-CN) | [5] |

| ¹³C NMR | (75 MHz, CDCl₃) δ (ppm): 150.0, 133.1, 130.8, 128.6, 126.9 (Ar-C), 117.6 (CN), 95.9 (=CH-CN) | [5] |

| IR Spectroscopy | (cm⁻¹): ~2210-2260 (C≡N stretch, sharp), ~1640-1680 (C=C stretch), ~3000-3100 (=C-H stretch) | [10] |

| Mass Spectrometry (EI) | m/z: 129 (M⁺), 102 | [2][6] |

Experimental Protocols for Synthesis

Several synthetic routes to (E)-Cinnamonitrile have been reported. The choice of method often depends on the availability of starting materials, desired yield, and stereoselectivity.

Method 1: Condensation of Benzaldehyde with Acetonitrile

This method involves an aldol-like condensation reaction.

Detailed Protocol:

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The flask is charged with potassium hydroxide pellets (33 g, 0.5 mol) and acetonitrile (400 mL).[3]

-

Initiation: The mixture is brought to reflux under a nitrogen atmosphere. A solution of benzaldehyde (53 g, 0.5 mol) in acetonitrile (100 mL) is added in a stream over 1-2 minutes.[3]

-

Reaction: Stirring is continued for 10 minutes after the addition is complete.[3]

-

Quenching: The hot solution is then poured onto 500 g of cracked ice in a 1-L beaker.[3]

-

Purification: After cooling, the two-phase mixture is transferred to a 2-L flask for steam distillation. The distillate is collected and the aqueous phase is extracted twice with 500-mL portions of ether. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), and the ether is evaporated to yield cinnamonitrile as a pale-yellow oil.[3] This method typically produces a mixture of E and Z isomers.[3]

Method 2: Dehydration of Cinnamaldehyde Oxime

This two-step method first involves the formation of cinnamaldehyde oxime, followed by its dehydration to the nitrile.

References

- 1. orgsyn.org [orgsyn.org]

- 2. This compound(1885-38-7) 1H NMR spectrum [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN109251153A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 5. CN103214326A - Synthesis method of cinnamate, this compound, cinnamamide and derivative thereof - Google Patents [patents.google.com]

- 6. [PDF] (Z)-2-(3,4-Dichlorophenyl)-3-(1H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. orgchemboulder.com [orgchemboulder.com]

The Genesis of a Versatile Intermediate: A Historical and Technical Guide to the Discovery and Synthesis of 3-Phenylacrylonitrile

For Immediate Release

This whitepaper provides a comprehensive overview of the discovery and the historical evolution of the synthesis of 3-phenylacrylonitrile, a key intermediate in the development of pharmaceuticals and other fine chemicals. Addressed to researchers, scientists, and professionals in drug development, this document details the seminal synthetic methodologies, presents comparative quantitative data, and includes detailed experimental protocols for key historical preparations.

Discovery and Early Elucidation

The discovery of 3-phenylacrylonitrile, commonly known as cinnamonitrile, is rooted in the extensive investigation of aromatic compounds in the late 19th century. While a singular definitive report of its initial isolation or synthesis is not readily apparent in modern chemical literature, its genesis is intrinsically linked to the chemical manipulation of cinnamaldehyde and cinnamic acid, compounds readily available from natural sources like cinnamon bark. Early investigations into the reactions of these precursors laid the groundwork for the first preparations of 3-phenylacrylonitrile. One of the earliest documented methods for the synthesis of nitriles, including α,β-unsaturated nitriles, was the dehydration of primary amides, a process known for over 175 years.[1] This suggests that the dehydration of cinnamamide was likely one of the first routes to afford 3-phenylacrylonitrile.[2]

Foundational Synthetic Methodologies

The late 19th and early 20th centuries saw the development of several key synthetic routes to 3-phenylacrylonitrile. These methods, while foundational, often involved harsh reagents and produced modest yields.

Dehydration of Cinnamamide

The dehydration of cinnamamide represents one of the most direct early conceptual pathways to 3-phenylacrylonitrile. This method involves the removal of a molecule of water from the primary amide, typically using strong dehydrating agents.

-

Reaction Scheme:

C₆H₅CH=CHCONH₂ → C₆H₅CH=CHCN + H₂O

-

Historical Protocol: While specific historical yields are scarce, early methods would have employed reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) under harsh thermal conditions.[1][2]

Experimental Protocol (Conceptual Reconstruction of a Historical Method):

-

Cinnamamide is thoroughly mixed with a stoichiometric excess of phosphorus pentoxide in a round-bottom flask fitted with a distillation apparatus.

-

The mixture is heated strongly under atmospheric or reduced pressure.

-

3-Phenylacrylonitrile distills from the reaction mixture and is collected.

-

The crude product is then purified by fractional distillation.

-

From Cinnamaldehyde via the Oxime

Another early and significant route involves the conversion of cinnamaldehyde to its corresponding aldoxime, followed by dehydration to the nitrile. This two-step process offered an alternative to the direct dehydration of the amide.

-

Reaction Scheme:

-

C₆H₅CH=CHCHO + NH₂OH·HCl → C₆H₅CH=CHCH=NOH + HCl + H₂O

-

C₆H₅CH=CHCH=NOH → C₆H₅CH=CHCN + H₂O

-

-

Experimental Protocol: Synthesis of Cinnamaldehyde Oxime and Subsequent Dehydration [3]

-

Oxime Formation: Anhydrous sodium carbonate, hydroxylamine hydrochloride, and water are mixed to prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. This solution is then added dropwise to a solution of cinnamaldehyde in ethanol or methanol. The mixture is stirred and allowed to rest, after which it is poured into ice water to precipitate the cinnamaldehyde oxime. The white precipitate is collected by filtration and washed with water.

-

Dehydration: The dried cinnamaldehyde oxime is treated with 2 to 2.5 molar equivalents of acetic anhydride. The mixture is stirred, and upon gentle heating, a dehydration reaction ensues. After cooling, the excess acetic anhydride and the acetic acid byproduct are removed by vacuum distillation. Further vacuum distillation of the residue at 130-132 °C/2064Pa or 151.0 °C/5330Pa affords 3-phenylacrylonitrile.

-

The Knoevenagel Condensation: A Paradigm Shift

The development of the Knoevenagel condensation in the 1890s by Emil Knoevenagel marked a significant advancement in the synthesis of α,β-unsaturated compounds, including 3-phenylacrylonitrile.[4] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.[5] For the synthesis of 3-phenylacrylonitrile, this typically involves the reaction of benzaldehyde with acetonitrile or a related active methylene compound.

-

Reaction Scheme (Benzaldehyde and Acetonitrile):

C₆H₅CHO + CH₃CN → C₆H₅CH=CHCN + H₂O

-

Historical Protocol: Knoevenagel Condensation of Benzaldehyde and Acetonitrile [3]

-

Benzaldehyde and an excess of acetonitrile are mixed in the presence of a catalytic amount of a basic catalyst, such as potassium hydroxide solution.

-

The mixture is stirred, often with heating, to promote the condensation reaction.

-

Upon completion, the reaction mixture is worked up by neutralizing the catalyst and removing the excess acetonitrile.

-

The crude 3-phenylacrylonitrile is then purified by distillation.

-

Quantitative Comparison of Historical Synthesis Methods

The following table summarizes the key parameters of the historical synthesis methods for 3-phenylacrylonitrile, providing a comparative overview for researchers.

| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield | Reference |

| Dehydration of Cinnamamide | Cinnamamide | Phosphorus pentoxide, Thionyl chloride | High temperature, neat or in a high-boiling solvent | Not consistently reported in early literature | [1][2] |

| From Cinnamaldehyde Oxime | Cinnamaldehyde, Hydroxylamine hydrochloride | Acetic anhydride | Heating | High | [6] |

| Knoevenagel Condensation | Benzaldehyde, Acetonitrile | Potassium hydroxide | Heating | Moderate to High | [3] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic pathways to 3-phenylacrylonitrile.

Caption: Dehydration of Cinnamamide to 3-Phenylacrylonitrile.

Caption: Synthesis from Cinnamaldehyde via the Oxime Intermediate.

Caption: Knoevenagel Condensation for 3-Phenylacrylonitrile Synthesis.

Conclusion

The journey from the initial, often harsh, synthetic methods to the more refined condensation reactions illustrates a significant progression in organic synthesis. The historical development of 3-phenylacrylonitrile synthesis, particularly the advent of the Knoevenagel condensation, provided a more efficient and versatile route to this important chemical building block. Understanding this evolution provides valuable context for modern synthetic chemists and highlights the enduring importance of these foundational reactions in the ongoing development of new pharmaceuticals and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1885-38-7 [amp.chemicalbook.com]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. CN101230017B - Method for preparing cinnamonitriles - Google Patents [patents.google.com]

Cinnamonitrile (CAS 1885-38-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamonitrile, an organic compound with the CAS number 1885-38-7, is a key aromatic nitrile with significant potential across various scientific disciplines. Possessing a characteristic spicy aroma, it is recognized for its applications in the fragrance industry and, more importantly, as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Emerging research has highlighted its notable biological activities, including antibacterial, anti-inflammatory, and analgesic properties, positioning it as a molecule of interest for drug discovery and development. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and a detailed exploration of its biological activities and associated mechanisms of action.

Chemical and Physical Properties

This compound, systematically named (2E)-3-phenylprop-2-enenitrile, is a colorless to pale yellow liquid at room temperature.[1][3] It is characterized by its chemical stability and is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1885-38-7 | [1][3][4] |

| Molecular Formula | C₉H₇N | [2] |

| Molecular Weight | 129.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Strong, warm, spicy, cinnamon-like | [3] |

| Melting Point | 18-20 °C | [3][4] |

| Boiling Point | 254-255 °C | [3] |

| Density | 1.028 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.601 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Water Solubility | Insoluble | [3][4] |

| LogP | 1.96 | [3] |

Synthesis and Purification

This compound can be synthesized through several chemical routes. The most common methods start from either cinnamaldehyde or cinnamic acid.

Synthesis from Cinnamaldehyde

A prevalent laboratory and industrial method involves the conversion of cinnamaldehyde to its oxime, followed by dehydration.

-

Step 1: Oximation of Cinnamaldehyde. Cinnamaldehyde reacts with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium carbonate, to form cinnamaldehyde oxime.[1][5]

-

Step 2: Dehydration of Cinnamaldehyde Oxime. The resulting oxime is then dehydrated using a dehydrating agent like acetic anhydride or by azeotropic distillation with toluene to yield this compound.[1][5]

Synthesis from Cinnamic Acid

Another synthetic approach begins with cinnamic acid.

-

Step 1: Formation of Cinnamoyl Chloride. Cinnamic acid is first converted to its acid chloride, cinnamoyl chloride, using a chlorinating agent such as thionyl chloride.

-

Step 2: Amidation. The cinnamoyl chloride is then reacted with ammonia to form cinnamide.

-

Step 3: Dehydration of Cinnamide. Finally, the cinnamide is dehydrated using a dehydrating agent to produce this compound.

Purification

Purification of the crude this compound product is typically achieved through vacuum distillation.[2] For higher purity, column chromatography can be employed.

Experimental Protocol: Purification by Column Chromatography

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | Spectral data available. | [6][7] |

| ¹³C NMR | Spectral data available. | [5][8] |

| IR Spectroscopy | Characteristic nitrile (C≡N) stretch. | [9] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [4] |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities that are of significant interest to the pharmaceutical and drug development sectors.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity. A proposed mechanism for its action is the inhibition of dihydrofolate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] By competitively binding to this enzyme, this compound disrupts folate synthesis, thereby inhibiting bacterial growth and replication.[1]

Experimental Protocol: Dihydrofolate Synthase (DHPS) Inhibition Assay

-

Enzyme and Substrates: Recombinant DHPS, p-aminobenzoic acid (PABA), and dihydropteridine pyrophosphate (DHPP).

-

Assay Principle: A coupled spectrophotometric assay can be used where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm is monitored.

-

Procedure:

-

Prepare a reaction mixture containing DHPS enzyme, DHFR, NADPH, and DHPP in a suitable buffer.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiate the reaction by adding PABA.

-

Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for this compound.

-

Experimental Workflow: Dihydrofolate Synthase Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on dihydrofolate synthase.

Anti-inflammatory and Analgesic Activities

While much of the research has focused on cinnamaldehyde and cinnamon extracts, the structural similarity suggests that this compound likely possesses anti-inflammatory and analgesic properties. The anti-inflammatory effects of cinnamon compounds are often attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer this compound orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Experimental Protocol: In Vivo Analgesic Activity (Hot Plate Test)

-

Animal Model: Swiss albino mice.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Administer this compound orally or intraperitoneally to different groups of animals. A control group receives the vehicle, and a positive control group may receive a standard analgesic like morphine.

-

At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.

-

Record the latency to the first sign of nociception (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

An increase in the reaction time is indicative of an analgesic effect.

-

Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Testing

Caption: General workflow for assessing the in vivo anti-inflammatory and analgesic effects.

Modulation of Signaling Pathways

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Compounds that inhibit IκB degradation or NF-κB translocation have anti-inflammatory potential.

MAPK Signaling Pathway:

The MAPK family (including ERK, JNK, and p38) is another key signaling cascade involved in inflammation. Activation of these kinases leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.

Experimental Protocol: Investigating Effects on NF-κB and MAPK Pathways (Western Blot)

-

Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages.

-

Treatment:

-

Pre-treat the cells with different concentrations of this compound for a specific duration.

-

Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).

-

-

Protein Extraction: Lyse the cells and extract total protein or cytoplasmic and nuclear fractions.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against key proteins in the NF-κB and MAPK pathways (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, phospho-p38, total p38).

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation (activation) of these signaling proteins.

Signaling Pathway: NF-κB Activation and Potential Inhibition

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

Signaling Pathway: MAPK Activation and Potential Inhibition

Caption: The MAPK signaling cascade and potential inhibitory targets for this compound.

Safety and Toxicology

This compound is considered to have moderate acute toxicity.

Table 3: Acute Toxicity Data for this compound

| Route | Species | LD₅₀ | Reference(s) |

| Oral | Rat | 275 - 4150 mg/kg | [1][3] |

| Dermal | Rabbit | > 5000 mg/kg | [1][3] |

It may cause irritation to the eyes, skin, and respiratory system.[4] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound (CAS 1885-38-7) is a valuable chemical entity with established applications in the fragrance and pharmaceutical industries. Its promising biological activities, particularly its antibacterial and anti-inflammatory potential, warrant further investigation. The detailed experimental protocols and an understanding of its potential interactions with key signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Future studies should focus on elucidating the precise molecular targets of this compound and its efficacy in more complex preclinical models.

References

- 1. Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamon extract induces tumor cell death through inhibition of NFkappaB and AP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN109251153A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory activity of cinnamon water extract in vivo and in vitro LPS-induced models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Styryl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl cyanide, systematically known as (E)-3-phenylprop-2-enenitrile and commonly referred to as cinnamonitrile, is an aromatic nitrile with a distinct spicy, cinnamon-like aroma.[1] Its unique chemical structure, featuring a benzene ring conjugated with a nitrile group through a carbon-carbon double bond, makes it a versatile building block in organic synthesis.[2] This guide provides a comprehensive overview of the physical and chemical properties of styryl cyanide, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance. This document is intended to serve as a valuable technical resource for professionals in research, chemical sciences, and drug development.

Physical Properties

Styryl cyanide is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its stability under normal storage conditions and is not sensitive to light, heat, or mild acidic or alkaline environments.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Styryl Cyanide

| Property | Value | References |

| Molecular Formula | C₉H₇N | [2] |

| Molecular Weight | 129.16 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent, spicy, cinnamon-like | [1][4] |

| Melting Point | 18 - 20 °C | [5] |

| Boiling Point | 259 - 261 °C | [2] |

| Density | 1.03 g/cm³ (at 20 °C) | [2] |

| Refractive Index (n20/D) | 1.599 - 1.604 | [2] |

| Solubility | Insoluble in water; soluble in ethanol and ether | [1] |

| Stability | Stable at room temperature in closed containers | [1] |

Chemical Properties and Reactivity

The chemical reactivity of styryl cyanide is dictated by the presence of the aromatic ring, the carbon-carbon double bond, and the nitrile functional group. It can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Chemical Reactivity

Styryl cyanide can undergo several types of reactions:

-

Friedel-Crafts Reactions: The aromatic ring can be subjected to electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation, to introduce substituents onto the phenyl group.[1]

-

Addition Reactions: The carbon-carbon double bond can undergo addition reactions, such as hydrogenation to form 3-phenylpropanenitrile.

-

Reduction: The nitrile group can be reduced to a primary amine (3-phenyl-2-propen-1-amine) using appropriate reducing agents.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield cinnamic acid.[1]

Stability

Styryl cyanide is chemically stable under normal conditions of light, heat, and mild acid or alkali.[1] This stability contributes to its utility in various applications, including as a fragrance component.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of styryl cyanide.

Synthesis of Styryl Cyanide

Several synthetic routes to styryl cyanide have been reported. The Knoevenagel condensation and the Wittig reaction are two common and effective methods.

This method involves the condensation of benzaldehyde with an active methylene compound, such as malononitrile or acetonitrile, in the presence of a basic catalyst.

-

Protocol for Knoevenagel Condensation with Acetonitrile:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add potassium hydroxide pellets (0.5 mol) to acetonitrile (400 mL).[6]

-

Heat the mixture to reflux with stirring.

-

Slowly add benzaldehyde (0.5 mol) to the refluxing mixture over a period of 30 minutes.[6]

-

Continue refluxing for an additional 10 minutes after the addition is complete.[6]

-

Pour the hot solution onto 500 g of cracked ice in a beaker.

-

Transfer the two-phase mixture to a larger flask for steam distillation.[6]

-

Collect the distillate and separate the aqueous phase. Extract the aqueous phase with two portions of diethyl ether.[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude styryl cyanide as a pale-yellow oil.[6]

-

Purify the crude product by vacuum distillation.

-

Caption: Knoevenagel condensation workflow for styryl cyanide synthesis.

The Wittig reaction provides another efficient route to styryl cyanide, typically involving the reaction of benzaldehyde with a phosphorus ylide derived from a cyanomethylphosphonium salt.

-

Protocol for Wittig Reaction:

-

Prepare the phosphonium ylide by treating cyanomethyltriphenylphosphonium chloride with a strong base like sodium ethoxide in anhydrous ethanol.

-

In a separate flask, dissolve benzaldehyde in anhydrous ethanol.

-

Add the benzaldehyde solution to the ylide mixture and stir at room temperature for 15 minutes.[4]

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product and triphenylphosphine oxide byproduct.

-

Filter the solid, wash with cold ethanol, and then recrystallize from a suitable solvent like aqueous ethanol to obtain pure styryl cyanide.[4]

-

Caption: Wittig reaction workflow for styryl cyanide synthesis.

Analytical Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of synthesized styryl cyanide.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

Experimental Parameters: Spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]

-

Expected Chemical Shifts (δ, ppm):

-

7.36-7.27 (m, 5H, aromatic protons)

-

7.17 (d, J = 16.5 Hz, 1H, vinylic proton)

-

5.81 (d, J = 16.5 Hz, 1H, vinylic proton)[7]

-

-

-

¹³C NMR: The carbon-13 NMR spectrum identifies the unique carbon environments.

-

Experimental Parameters: The IR spectrum is typically recorded as a liquid film or in a suitable solvent like carbon tetrachloride (CCl₄) between potassium bromide (KBr) plates.

-

Expected Absorption Bands (cm⁻¹):

-

~2220 (strong, C≡N stretch)

-

~1625 (C=C stretch)

-

~970 (trans C-H bend)

-

Aromatic C-H and C=C stretching and bending vibrations.

-

-

Experimental Protocol:

-

Prepare a dilute solution of styryl cyanide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

The mass spectrometer detects and fragments the eluted compounds, providing a mass spectrum that can be used for identification by comparing it to a spectral library or by analyzing the fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 129.

-

Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of styryl cyanide are limited, research on structurally related compounds, such as cinnamaldehyde and other cinnamon derivatives, provides valuable insights into its potential biological activities. These compounds have been shown to modulate several key signaling pathways implicated in inflammation, cell proliferation, and survival.

Potential Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, immune function, and cell survival.[] Cinnamaldehyde has been reported to inhibit the activation of NF-κB.[] Given the structural similarity, it is plausible that styryl cyanide may also exhibit similar inhibitory effects on this pathway.

References

- 1. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. CN103214326B - Synthesis method of cinnamate, this compound, cinnamamide and derivative thereof - Google Patents [patents.google.com]

Cinnamonitrile: A Technical Overview of its Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamonitrile, also known as 3-phenylacrylonitrile, is an organic compound with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Its unique chemical structure allows for a variety of reactions, making it a valuable intermediate in the synthesis of more complex molecules and biologically active agents.[2] This document provides a detailed technical overview of this compound, covering its fundamental molecular properties, established experimental protocols for its synthesis and analysis, and its interactions with key biological signaling pathways.

Molecular and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a warm, spicy aroma.[1][2] Its core chemical identity is defined by its molecular formula and weight, which are foundational for all stoichiometric and analytical considerations. A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N | [1][3][4][5] |

| Linear Formula | C₆H₅CH=CHCN | |

| Molecular Weight / Molar Mass | 129.16 g/mol | [1][3][4][5] |

| CAS Number | 1885-38-7 (trans or E-isomer) | [1][3][4] |

| Density | 1.0374 g/mL (at 15.2 °C) | [4] |

| Boiling Point | 259 - 261 °C | [1] |

| Melting Point | 22 °C | [4] |

| Refractive Index (n20/D) | 1.599 - 1.604 | [1] |

| Synonyms | 3-Phenylacrylonitrile, Styryl cyanide, (E)-3-phenylprop-2-enenitrile | [1][3] |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through various established methods. The following protocols describe a common synthesis route and a standard analytical technique for product verification and isomer analysis.

Synthesis Protocol: Base-Catalyzed Condensation

One of the most direct synthetic routes to this compound is the aldol-type condensation of benzaldehyde with acetonitrile using a strong base as a catalyst.[2][4]

Objective: To synthesize this compound via the reaction of benzaldehyde and acetonitrile.

Materials:

-

Benzaldehyde

-

Acetonitrile (excess)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Cracked Ice

-

Diethyl Ether or other suitable organic solvent for extraction

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Reaction flask with reflux condenser and stirring mechanism

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of potassium hydroxide in a suitable solvent or use an aqueous solution.[2]

-

Reagent Addition: While stirring vigorously, slowly add a mixture of benzaldehyde and an excess of acetonitrile to the flask. The use of excess acetonitrile helps to drive the reaction towards the product.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours to ensure the completion of the condensation reaction.[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, the hot reaction mixture is poured onto a substantial amount of cracked ice to quench the reaction and precipitate the product.[6]

-

Extraction: The resulting two-phase mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether to ensure all organic product is recovered.[6]

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator, yielding crude this compound as a pale-yellow oil.[6]

-

Purification: The crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Analytical Protocol: Gas Chromatography (GC) for Isomer Separation

Gas chromatography is an effective method for analyzing the purity of the synthesized this compound and for separating its geometric isomers (E and Z).

Objective: To determine the purity and isomeric ratio of a this compound sample.

Instrumentation & Columns:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar column, such as one with a 10% SE-30 stationary phase on a firebrick support, is suitable for this separation.[6]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

GC Parameters (Illustrative):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention times are used to identify the components. Based on typical elution patterns on non-polar columns, the Z-cinnamonitrile (cis) isomer will elute before the E-cinnamonitrile (trans) isomer.[6] The peak areas can be integrated to determine the relative percentages of each isomer and any impurities present. For example, observed retention times might be approximately 3.0 minutes for Z-cinnamonitrile and 3.7 minutes for E-cinnamonitrile under specific conditions.[6]

Biological Activity and Signaling Pathways

Recent research has focused on the biological activities of cinnamon-derived compounds, including this compound and its precursors like cinnamaldehyde. These compounds have been shown to possess antimicrobial and potential anticancer properties.[2][7] Their mechanism of action often involves the modulation of critical intracellular signaling pathways.

One of the most significant pathways affected is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[7] NF-κB is a transcription factor that is frequently overactivated in cancer cells, where it promotes inflammation, cell survival (anti-apoptosis), and angiogenesis.[7] Preclinical studies have shown that cinnamon polyphenols can inhibit the activation of NF-κB by interfering with the IKK–IκB signaling axis, which is responsible for releasing NF-κB to enter the nucleus and activate gene expression.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1885-38-7 [m.chemicalbook.com]

- 3. This compound | C9H7N | CID 1550846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. news-medical.net [news-medical.net]

The Enigmatic Presence of Cinnamonitrile in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamonitrile, a nitrile derivative of cinnamic acid, is a compound of interest due to its aromatic properties and potential biological activities. While extensively used in various industries and synthesized chemically, its natural occurrence in plants is sparse and not well-documented. This technical guide provides a comprehensive overview of the current understanding of this compound's presence in the plant kingdom, delving into its putative biosynthetic pathway, methodologies for its detection and quantification, and its potential role in plant defense. This document aims to serve as a foundational resource for researchers investigating the natural products landscape and professionals in drug development exploring novel bioactive compounds.

Introduction

This compound (3-phenyl-2-propenenitrile) is an organic compound recognized for its characteristic warm, spicy aroma reminiscent of cinnamon. While it is a known synthetic fragrance and an intermediate in chemical synthesis, its natural origins are less defined. Trace amounts have been reported in some plant species, particularly within the Lauraceae family, which includes the Cinnamomum genus, the source of commercial cinnamon[1]. However, it is not considered a major constituent of cinnamon essential oil, which is typically dominated by cinnamaldehyde, eugenol, and other phenylpropanoids[2][3][4]. The elusive nature of this compound in plants presents a compelling area of research to understand its biosynthesis, ecological function, and potential pharmacological significance.

Natural Occurrence of this compound

The natural occurrence of this compound in the plant kingdom is limited and often reported in trace amounts. The primary plant family associated with its presence is the Lauraceae.

Table 1: Documented and Putative Plant Sources of this compound

| Family | Genus | Species | Plant Part | Concentration | Reference(s) |

| Lauraceae | Cinnamomum | spp. | Bark | Trace amounts | [1] |

Note: Quantitative data on the natural concentration of this compound in plants is largely unavailable in the current scientific literature. The term "Trace amounts" indicates that the compound has been identified but not quantified as a major component.

Biosynthesis of this compound in Plants: A Putative Pathway

The direct biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established phenylpropanoid pathway and known nitrile biosynthetic routes in plants, a putative pathway can be proposed. This pathway likely originates from the amino acid L-phenylalanine.

The biosynthesis of nitriles from amino acids in plants is known to proceed through an aldoxime intermediate, catalyzed by cytochrome P450 enzymes of the CYP79 family. The subsequent conversion of the aldoxime to a nitrile is often catalyzed by another family of cytochrome P450 enzymes, the CYP71 family, or by aldoxime dehydratases[5][6][7][8].

Based on this, the proposed biosynthetic pathway for this compound is as follows:

-

Deamination of L-Phenylalanine: The phenylpropanoid pathway is initiated by the non-oxidative deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

-

Formation of Cinnamoyl-CoA: Cinnamic acid is then activated by the addition of Coenzyme A to form cinnamoyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

-

Reduction to Cinnamaldehyde: Cinnamoyl-CoA is reduced to cinnamaldehyde by the enzyme Cinnamoyl-CoA Reductase (CCR) .

-

Conversion to Cinnamaldoxime: Cinnamaldehyde is likely converted to cinnamaldoxime. The specific enzyme for this step in the context of this compound biosynthesis is unknown but may involve a hydroxylamine-lyase type activity.

-

Dehydration to this compound: The final step is the dehydration of cinnamaldoxime to form this compound. This reaction is putatively catalyzed by an aldoxime dehydratase or a cytochrome P450 enzyme from the CYP71 family .

Potential Role in Plant Defense

Nitrile-containing compounds in plants are often associated with chemical defense mechanisms against herbivores and pathogens[9][10]. The release of toxic hydrogen cyanide (cyanogenesis) from cyanogenic glycosides is a well-known plant defense strategy[11]. While this compound itself is not a cyanogenic glycoside, its nitrile group could potentially be metabolized to release cyanide under specific conditions, or the compound itself may act as a deterrent or toxin to herbivores. Phenylpropanoids, the broader class of compounds to which this compound belongs, are well-known for their roles in plant defense[12][13]. Further research is needed to investigate the specific ecological role of this compound in the plants that produce it.

Experimental Protocols for Detection and Quantification

While specific, validated protocols for this compound in plant matrices are scarce, established methods for the analysis of plant secondary metabolites can be adapted. The choice of method depends on the volatility and concentration of the compound.

Extraction of this compound from Plant Material

Given that this compound is a volatile to semi-volatile compound, methods suitable for essential oil and aroma compound extraction are appropriate.

5.1.1. Hydrodistillation

This is a standard method for extracting essential oils from aromatic plants.

-

Principle: Plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil separates from the aqueous phase.

-

Protocol:

-

Weigh a known amount of dried and ground plant material (e.g., 100 g of cinnamon bark).

-

Place the material in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

-

Connect the flask to a Clevenger-type apparatus and a condenser.

-

Heat the flask to boiling and maintain for a set period (e.g., 3-4 hours).

-

Collect the distilled oil and measure its volume.

-

Dry the oil over anhydrous sodium sulfate and store at 4°C in a sealed, dark vial for analysis.

-

5.1.2. Solvent Extraction

For less volatile or trace amounts of this compound, solvent extraction may be more suitable.

-

Principle: A solvent with appropriate polarity is used to dissolve the target compound from the plant matrix.

-

Protocol:

-

Homogenize a known weight of fresh or dried plant material.

-

Macerate the homogenized tissue in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane:methanol) at a specific ratio (e.g., 1:10 w/v) for a defined period (e.g., 24 hours) at room temperature.

-

Filter the extract and repeat the extraction process on the plant residue to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be further purified or directly analyzed.

-

Analytical Methodologies for Quantification

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils[14][15].

-

Principle: The extracted sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

-

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless, depending on the expected concentration.

-

Oven Temperature Program: A gradient temperature program is typically used to separate compounds with a wide range of boiling points (e.g., initial temperature of 60°C, ramped to 240°C).

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Quantification: An external or internal standard method using a certified this compound standard is required for accurate quantification.

-

Table 2: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | 60°C (2 min), then 5°C/min to 240°C (10 min) |

| Ion Source Temperature | 230°C |

| Mass Range | m/z 40-550 |

| Ionization Mode | Electron Ionization (70 eV) |

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile or thermally labile compounds and can also be used for this compound with a suitable mobile phase and detector[16][17][18].

-

Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases.

-

Typical HPLC Parameters:

-

Column: A reverse-phase C18 column is commonly used for phenylpropanoids.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can be set to monitor the UV absorbance at the λmax of this compound.

-

Quantification: An external standard calibration curve is constructed using a certified this compound standard.

-

Conclusion and Future Perspectives

The natural occurrence of this compound in plants remains an intriguing and underexplored area of phytochemistry. While its presence is suggested in trace amounts, a significant gap exists in the literature regarding its quantitative distribution, the specifics of its biosynthetic pathway, and its ecological function. The proposed biosynthetic pathway, analogous to that of other plant nitriles, provides a solid foundation for future research aimed at identifying and characterizing the enzymes involved. The adaptation of established analytical techniques such as GC-MS and HPLC will be crucial for the sensitive detection and accurate quantification of this compound in complex plant matrices. Further investigation into the natural role of this compound could unveil novel plant defense mechanisms and provide new leads for the development of bioactive compounds for pharmaceutical and agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. jchps.com [jchps.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Biosynthetic Pathway for the Cyanide-Free Production of Phenylacetonitrile in Escherichia coli by Utilizing Plant Cytochrome P450 79A2 and Bacterial Aldoxime Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]

- 7. Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PMhub 1.0: a comprehensive plant metabolome database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Biosynthetic pathway for the cyanide-free production of phenylacetonitrile in Escherichia coli by utilizing plant cytochrome P450 79A2 and bacterial aldoxime dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the (E)- and (Z)-Isomers of Cinnamonitrile for Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

Cinnamonitrile, chemically known as 3-phenylprop-2-enenitrile, is an organic compound that exists as two geometric isomers: (E)-cinnamonitrile (trans) and (Z)-cinnamonitrile (cis). The spatial arrangement of the substituents around the carbon-carbon double bond imparts distinct physical, chemical, and potentially biological properties to each isomer. This technical guide provides a comprehensive overview of the synthesis, characterization, and known attributes of both (E)- and (Z)-cinnamonitrile, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of these compounds. While (E)-cinnamonitrile is the more stable and commonly studied isomer, this guide also consolidates the available information on the less stable (Z)-isomer.

Physical and Chemical Properties

The geometric isomerism in this compound leads to differences in its physical properties, such as melting point, boiling point, and density. The (E)-isomer is generally more stable due to reduced steric hindrance, which is reflected in its physical constants. A summary of the available quantitative data is presented in Table 1.

| Property | (E)-Cinnamonitrile | (Z)-Cinnamonitrile | Mixture/Unspecified |

| CAS Number | 1885-38-7 | 4360-47-8 | 4360-47-8 |

| Molecular Formula | C₉H₇N | C₉H₇N | C₉H₇N |

| Molecular Weight | 129.16 g/mol | 129.16 g/mol | 129.16 g/mol |

| Melting Point | 18-20 °C | 22 °C | 23.5-24 °C |

| Boiling Point | 254-255 °C | 254-255 °C | 134-136 °C at 12 Torr |

| Density | 1.028 g/mL at 25 °C | 1.02 g/mL | 1.031 g/cm³ at 20 °C |

| Refractive Index (n²⁰/D) | 1.601 | 1.6020 | 1.601 |

| Appearance | Clear colorless to yellow liquid | - | Colorless to pale yellow liquid |

Table 1: Physical Properties of this compound Isomers. Data compiled from various sources. Note that some data for the (Z)-isomer may be from sources that do not explicitly distinguish it from a mixture.

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the identification and differentiation of the (E) and (Z) isomers of this compound. The key differences are typically observed in NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The coupling constant (J) between the vinylic protons is the most definitive feature for distinguishing between the (E) and (Z) isomers. The (E)-isomer exhibits a larger coupling constant (typically >15 Hz) for the trans-vinylic protons, while the (Z)-isomer shows a smaller coupling constant (typically <12 Hz) for the cis-vinylic protons.

¹³C NMR: The chemical shifts of the vinylic carbons and the nitrile carbon can also differ between the two isomers due to the different electronic environments.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (E)-Cinnamonitrile | ~7.4 (d, 1H, J > 15 Hz), ~5.9 (d, 1H, J > 15 Hz), 7.3-7.6 (m, 5H) | ~150 (C=), ~118 (C≡N), ~135 (Ar-C), ~131, ~129, ~127 (Ar-CH), ~97 (=CH-CN) |

| (Z)-Cinnamonitrile | Vinylic protons expected at different shifts with J < 12 Hz | Vinylic and nitrile carbons expected to have distinct shifts from the (E)-isomer |

Table 2: Typical NMR Spectroscopic Data for this compound Isomers. Precise values can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the nitrile (C≡N) and alkene (C=C) functional groups, as well as aromatic C-H and C=C stretching. The exact position of the C=C stretching vibration and the out-of-plane C-H bending vibrations can differ between the isomers.

| Functional Group | (E)-Cinnamonitrile (cm⁻¹) | (Z)-Cinnamonitrile (cm⁻¹) |

| C≡N Stretch | ~2220 | ~2220 |

| C=C Stretch (alkene) | ~1630 | Expected to be slightly different from the (E)-isomer |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |

| trans C-H bend (alkene) | ~970 | Absent |

| cis C-H bend (alkene) | Absent | Expected in the 730-665 cm⁻¹ region |

Table 3: Characteristic IR Absorption Frequencies for this compound Isomers.

UV-Vis Spectroscopy

The extended conjugation in this compound results in strong UV absorption. The λmax for the (E)-isomer is typically at a longer wavelength and has a higher molar absorptivity compared to the (Z)-isomer due to its more planar and extended conjugated system. Cinnamate derivatives are known to have a λmax of around 310 nm.[1]

| Isomer | λmax (nm) |

| (E)-Cinnamonitrile | Expected to be longer wavelength and higher intensity |

| (Z)-Cinnamonitrile | Expected to be shorter wavelength and lower intensity |

Table 4: Expected UV-Vis Absorption Characteristics of this compound Isomers.

Experimental Protocols

Synthesis of (E)- and (Z)-Cinnamonitrile

A well-established method for the synthesis of a mixture of (E)- and (Z)-cinnamonitrile is the condensation of benzaldehyde with acetonitrile using a strong base, such as potassium hydroxide.

Materials:

-

Benzaldehyde

-

Acetonitrile

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Ice

Procedure:

-

A solution of benzaldehyde in acetonitrile is added dropwise to a refluxing suspension of powdered potassium hydroxide in acetonitrile under an inert atmosphere (e.g., nitrogen).

-

After the addition is complete, the mixture is stirred for a short period.

-

The hot solution is then poured onto crushed ice.

-

The resulting two-phase mixture is subjected to steam distillation.

-

The distillate is collected, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a mixture of (E)- and (Z)-cinnamonitrile as a pale-yellow oil.

Caption: Workflow for the synthesis of a mixture of (E)- and (Z)-cinnamonitrile.

Separation of (E)- and (Z)-Cinnamonitrile Isomers

The separation of the (E) and (Z) isomers can be achieved by column chromatography on silica gel, taking advantage of the different polarities of the two isomers.

Materials:

-

Mixture of (E)- and (Z)-cinnamonitrile

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

A chromatography column is packed with a slurry of silica gel in hexane.

-

The crude mixture of this compound isomers is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexane. The less polar (E)-isomer will elute first, followed by the more polar (Z)-isomer.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the purity of the separated isomers.

-

Fractions containing the pure isomers are combined, and the solvent is removed under reduced pressure.

Caption: Experimental workflow for the separation of (E)- and (Z)-cinnamonitrile isomers.

Biological Activity and Mechanism of Action

While extensive research exists on the biological activities of cinnamic acid and its derivatives, there is a notable lack of direct comparative studies on the (E) and (Z) isomers of this compound. However, the principle of stereoisomerism playing a critical role in biological activity is well-established.[1] Differences in the three-dimensional structure of the isomers can lead to differential binding to receptors and enzymes, resulting in varied pharmacological effects.

Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives are known to possess antimicrobial and antifungal properties.[2] The proposed mechanisms of action include disruption of the cell membrane, inhibition of enzymes involved in cell wall synthesis, and interference with ergosterol biosynthesis.[3] While specific data for the this compound isomers is scarce, it is plausible that they may exhibit similar activities, with the potential for stereoselective effects.

Insecticidal Activity: Cinnamic acid derivatives have also been investigated for their insecticidal properties.[4] The nitrile functionality can be a key pharmacophore in some insecticides. Further research is needed to evaluate and compare the insecticidal potential of (E)- and (Z)-cinnamonitrile.

Enzyme Inhibition: A study on the (E) and (Z) isomers of norendoxifen, a tamoxifen metabolite, demonstrated that the (E)-isomer had a significantly higher inhibitory effect on the CYP19 enzyme compared to the (Z)-isomer.[4] This highlights the potential for geometric isomers to exhibit differential enzyme inhibition, a principle that may also apply to this compound isomers.

References

- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-PHENYLPROP-2-ENENITRILE | CAS 1885-38-7 [matrix-fine-chemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. Semisynthesis and Pesticidal Activities of Novel Cholesterol Ester Derivatives Containing Cinnamic Acid-like Fragments - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cinnamonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamonitrile, a derivative of cinnamaldehyde, and its related analogues represent a class of organic compounds that have garnered significant attention in medicinal chemistry. Possessing a characteristic α,β-unsaturated nitrile moiety, these compounds exhibit a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

This compound derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The antiproliferative activity is often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell growth and survival.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various this compound and related derivatives against several human cancer cell lines. These values, obtained from in vitro cytotoxicity assays such as the MTT assay, provide a quantitative measure of the compounds' anticancer potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 5 (a cinnamic acid amide) | A-549 (Lung) | 10.36 | [1] |

| Compound 1 (a methyl-substituted amide) | A-549 (Lung) | 11.38 | [1] |

| Compound 9 (a methyl-substituted amide) | A-549 (Lung) | 11.06 | [1] |

| Compound 4ii | Multiple cell lines | Exhibited notable activity | [2] |

| α,β-unsaturated sophoridinic derivative 2f | HepG-2 (Liver), CNE-2 (Nasopharyngeal) | Showed potential effects | [3] |

| α,β-unsaturated sophoridinic derivative 2m | HepG-2 (Liver), CNE-2 (Nasopharyngeal) | Showed potential effects | [3] |

| Thiazolo[3,2-a]pyrimidine derivative | Leishmania donovani promastigotes | 25.1 | [3] |

| Thiazolo[3,2-a]pyrimidine derivative | Leishmania donovani promastigotes | 42.1 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4]

-